7-iodo-1H-pyrazolo[4,3-b]pyridine
Overview
Description
7-iodo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an iodine atom at the 7th position of the pyrazole ring adds unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-iodo-1H-pyrazolo[4,3-b]pyridine typically involves the formation of the pyrazolopyridine core followed by iodination. One common method involves the condensation of a pyrazole derivative with a pyridine derivative under reflux conditions. For example, refluxing a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride, can yield the pyrazolopyridine core . The iodination step can be achieved using iodine or an iodine-containing reagent under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods often involve optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-iodo-1H-pyrazolo[4,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Coupling Reactions: The iodine atom can serve as a leaving group in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 7-azido-1H-pyrazolo[4,3-b]pyridine, while coupling reactions can produce various substituted pyrazolopyridines .
Scientific Research Applications
7-iodo-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly kinase inhibitors.
Mechanism of Action
The mechanism of action of 7-iodo-1H-pyrazolo[4,3-b]pyridine depends on its specific application. In medicinal chemistry, the compound often acts as an inhibitor of specific enzymes or receptors. For example, it can inhibit tropomyosin receptor kinases by binding to the ATP-binding site, thereby blocking the downstream signaling pathways involved in cell proliferation and survival . The molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Lacks the iodine atom at the 7th position.
2H-pyrazolo[3,4-b]pyridine: An isomer with different tautomeric forms.
6-chloro-1H-pyrazolo[4,3-b]pyridine: Contains a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom at the 7th position in 7-iodo-1H-pyrazolo[4,3-b]pyridine imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for the development of new chemical entities with specific desired properties .
Properties
IUPAC Name |
7-iodo-1H-pyrazolo[4,3-b]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNHXAWBZNIZJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=NNC2=C1I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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